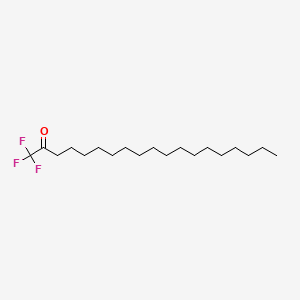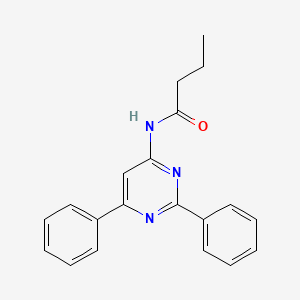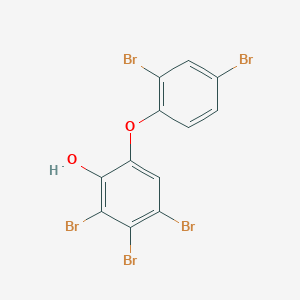
2,3,4-Tribromo-6-(2,4-dibromophenoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tribromo-6-(2,4-dibromophenoxy)phenol is a natural product found in Dysidea and Lamellodysidea herbacea with data available.
Scientific Research Applications
Radical-Scavenging Activity
Highly brominated mono- and bis-phenols from marine red algae exhibit potent radical-scavenging activities. These compounds, including 2,3,4-Tribromo-6-(2,4-dibromophenoxy)phenol analogs, have been found to be effective in neutralizing free radicals, suggesting potential applications in antioxidant therapies and the preservation of materials susceptible to oxidative degradation (Duan, Li, & Wang, 2007).
Environmental and Toxicological Studies
Studies on the environmental concentrations, toxicology, and degradation of bromophenols indicate their widespread presence due to their use as flame retardants and pesticides, as well as their natural occurrence in marine ecosystems. The research emphasizes the need for understanding the environmental impact and degradation pathways of these compounds for better environmental management and pollution control strategies (Koch & Sures, 2018).
Antifouling Applications
Brominated compounds derived from marine sponges have shown significant antifouling activity against marine biofoulers. This suggests potential applications in developing environmentally friendly antifouling coatings for ships and marine structures to prevent biofouling without harming marine life (Ortlepp, Pedpradap, Dobretsov, & Proksch, 2008).
Antimicrobial Activity
Some brominated phenols exhibit potent antimicrobial activity, including against resistant strains of bacteria such as MRSA. This highlights their potential as lead compounds for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance (Shridhar et al., 2009).
Chemical Synthesis and Applications
The synthesis and characterization of brominated phenols have been studied for their applications in various fields, including as intermediates in organic synthesis, components in material science, and as analytical standards for environmental monitoring (Yu-chuan, 2012).
properties
CAS RN |
80246-24-8 |
|---|---|
Molecular Formula |
C12H5Br5O2 |
Molecular Weight |
580.7 g/mol |
IUPAC Name |
2,3,4-tribromo-6-(2,4-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H5Br5O2/c13-5-1-2-8(6(14)3-5)19-9-4-7(15)10(16)11(17)12(9)18/h1-4,18H |
InChI Key |
FSIJSYKTNOYMTQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C(=C2O)Br)Br)Br |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C(=C2O)Br)Br)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





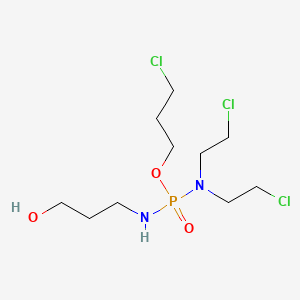
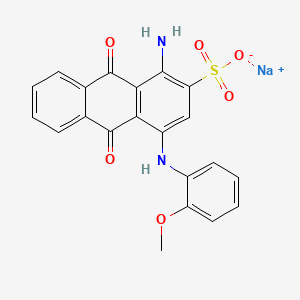
![4-[2-(5-Phenyl-pentylamino)-ethyl]-phenol](/img/structure/B3063763.png)

![N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide](/img/structure/B3063791.png)
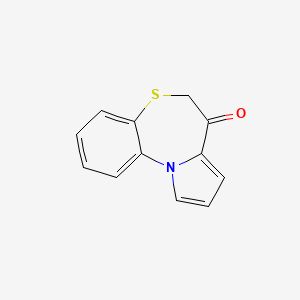
![5-nitro-2-(pyridin-2-yl)-1-(2-(pyridin-4-yl) ethyl)-1H-benzo[d]imidazole](/img/structure/B3063808.png)

![N-{4-Hydroxy-3,5-bis[(piperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B3063831.png)
